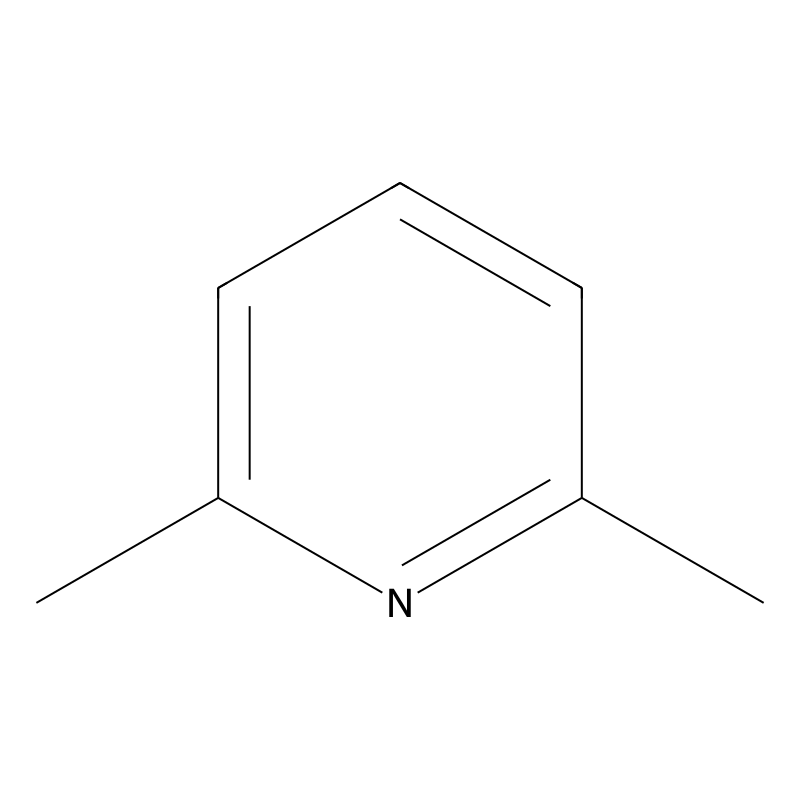2,6-Dimethylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Slightly soluble in ethanol; soluble in ethyl ether and acetone
Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran
In water, 3.00X10+5 mg/l @ 34 °C
Soluble in water; Slightly soluble in fat
Soluble (in ethanol)
Synonyms
Canonical SMILES
Occurrence and Natural Products Research:
2,6-Dimethylpyridine, also known as 2,6-lutidine, is a naturally occurring organic compound found in trace amounts in tobacco plants (Nicotiana tabacum) []. This finding has relevance in research on the chemical composition of tobacco and its potential health effects.
Chemical Synthesis and Organic Chemistry Research:
2,6-Dimethylpyridine is a valuable intermediate in organic synthesis due to its reactive nature and the presence of the pyridine ring. Researchers utilize it in the synthesis of various other complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials [].
Analytical Chemistry and Spectroscopy Research:
2,6-Dimethylpyridine serves as a reference standard in analytical chemistry due to its well-defined properties and readily identifiable spectral signatures. Researchers use it for calibration purposes in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, to analyze unknown compounds [].
Material Science and Coordination Chemistry Research:
The unique properties of 2,6-dimethylpyridine, including its ability to form complexes with metal ions, make it a potential candidate for research in materials science and coordination chemistry. Researchers are exploring its potential applications in areas such as the development of novel catalysts, sensors, and luminescent materials [].
2,6-Dimethylpyridine, also known as 2,6-lutidine, is an organic compound with the chemical formula and a molar mass of approximately 107.15 g/mol. It is classified as a heterocyclic aromatic compound, specifically a derivative of pyridine with two methyl groups located at the 2 and 6 positions of the pyridine ring. This compound typically appears as a colorless liquid with a pungent odor and mildly basic properties. It is produced from various sources, including coal tar and through synthetic routes involving formaldehyde, acetone, and ammonia .
The biological activity of 2,6-dimethylpyridine includes its moderate toxicity profile. The compound exhibits an LD50 value of approximately 400 mg/kg in oral administration to rats, indicating it can be harmful if ingested . Furthermore, studies have shown that while pyridines serve as carbon and nitrogen sources for some microorganisms, the presence of methyl groups in 2,6-dimethylpyridine significantly retards its biodegradation compared to other isomers like picolines .
Several methods exist for synthesizing 2,6-dimethylpyridine:
- Industrial Synthesis: The most common industrial method involves the reaction of formaldehyde, acetone, and ammonia under controlled conditions to yield 2,6-dimethylpyridine .
- Laboratory Synthesis: A laboratory route may include the condensation of ethyl acetoacetate with formaldehyde and an ammonia source to produce a bis(carboxy ester) intermediate that subsequently undergoes hydrolysis and decarboxylation .
- Catalytic Hydrogenation: Another method involves the hydrogenation of 2,6-dimethyl-4-chloropyridine using palladium on carbon as a catalyst under mild conditions (20-55 °C) to yield 2,6-dimethylpyridine with high efficiency .
2,6-Dimethylpyridine has diverse applications across various fields:
Research has indicated that 2,6-dimethylpyridine interacts with water in complex ways. Studies utilizing quantum-chemical methods have shown that the compound forms stable complexes with water molecules under specific conditions. These interactions can influence phase separation phenomena in mixtures involving substituted pyridines . The hydrophobic-hydrophilic properties of these complexes play a crucial role in understanding their behavior in different solvent systems.
Several compounds share structural similarities with 2,6-dimethylpyridine. These include:
- Pyridine: The parent compound lacking methyl substitutions; it is more nucleophilic than 2,6-dimethylpyridine.
- 2-Methylpyridine (Picoline): Contains one methyl group at the second position; it is more reactive than its dimethyl counterpart.
- 3-Methylpyridine: Similar reactivity profile but differs in substitution position compared to 2,6-dimethylpyridine.
- 4-Methylpyridine: Another positional isomer that exhibits different chemical properties due to its methyl group location.
Comparison TableCompound Structure Reactivity Unique Features Pyridine C₅H₅N More nucleophilic Base structure for derivatives 2-Methylpyridine C₆H₇N More reactive than dimethyl One methyl substitution 3-Methylpyridine C₆H₇N Similar reactivity Different substitution position 4-Methylpyridine C₆H₇N Less reactive Positional isomer 2,6-Dimethylpyridine C₇H₉N Less nucleophilic Sterically hindered base
| Compound | Structure | Reactivity | Unique Features |
|---|---|---|---|
| Pyridine | C₅H₅N | More nucleophilic | Base structure for derivatives |
| 2-Methylpyridine | C₆H₇N | More reactive than dimethyl | One methyl substitution |
| 3-Methylpyridine | C₆H₇N | Similar reactivity | Different substitution position |
| 4-Methylpyridine | C₆H₇N | Less reactive | Positional isomer |
| 2,6-Dimethylpyridine | C₇H₉N | Less nucleophilic | Sterically hindered base |
Physical Description
Liquid
Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like
Color/Form
XLogP3
Boiling Point
144 °C @ 760 mm Hg
Vapor Density
Density
0.9252 @ 20 °C/4 °C
0.917-0.923
LogP
1.68
log Kow = 1.68
Odor
Melting Point
Mp -6 °
-5.8 °C
-6°C
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
5.65 mm Hg @ 25 °C
Pictograms


Flammable;Irritant
Other CAS
Associated Chemicals
2,4-Lutidine;108-47-4
2,5-Lutidine;589-93-5
3,4-Lutidine;583-58-4
3,5-Lutidine;591-22-0
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index







